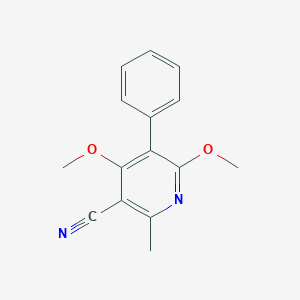
Xanthoaphin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Xanthoaphin is the product from the treatment of protoaphin aglucone with protoaphin dehydratase (EC 4.2.1.73). It is an organic polycyclic compound and a hemiketal. It is a conjugate acid of a this compound(1-).
Wissenschaftliche Forschungsanwendungen
Pharmacological Profile
Xanthohumol (XN), a prenylated flavonoid from hops (Humulus lupulus), is notable for its medical applications. Research has highlighted its presence in foodstuffs, particularly in beer, and its various biological effects. The pharmacological aspects of XN, including its activity, pharmacokinetics, and safety, are extensively studied. XN's potential as a food additive, considering its positive biological effects, is also a subject of interest (Liu et al., 2015).
Biological Studies on Plants
Research on various plants, including those containing Xanthoaphin compounds, has been conducted to explore their wound healing capabilities. The focus has been on their effect on different biological processes related to wound healing, suggesting a potential application in this area (Schmidt et al., 2009).
Impact on Apoptosis in Leukemia Cells
A study on XN's role in leukemia cells demonstrated its ability to enhance apoptosis, particularly in response to tumor necrosis factor. This research provided insights into the molecular mechanisms involved, particularly the modification of cysteine residues in key proteins, highlighting XN's potential in cancer treatment (Harikumar et al., 2009).
Dietary Effects on Obesity and Fatty Liver
A study examining the role of XN in diet-induced obesity and fatty liver discovered its ability to suppress sterol regulatory element-binding protein activation, suggesting its potential as a nutraceutical food or pharmacological agent for metabolic syndrome (Miyata et al., 2015).
Anticancer Properties of Astaxanthin
Astaxanthin, a xanthophyll carotenoid, has been explored for its biological activities, including its potential anticancer effects. Studies suggest its effectiveness in various diseases and its application in different commercial forms (Ambati et al., 2014).
Effect on Cognitive Disorder
Research on Xanthoceras sorbifolia Bunge husks, containing this compound compounds, focused on their protective effect on cognitive impairment. This study explored the mechanism of protection, highlighting its potential application in cognitive health (Rong et al., 2020).
Eigenschaften
CAS-Nummer |
1674-44-8 |
|---|---|
Molekularformel |
C30H26O10 |
Molekulargewicht |
546.5 g/mol |
IUPAC-Name |
(7R,9R,10S,12S,18R,20R,21S,23S)-12,16,23,30-tetrahydroxy-7,9,18,20-tetramethyl-8,11,19,22-tetraoxanonacyclo[15.11.1.16,26.02,15.03,12.04,27.05,10.021,29.023,28]triaconta-1(28),2,4(27),5,15,17(29),26(30)-heptaene-14,25-dione |
InChI |
InChI=1S/C30H26O10/c1-7-13-21-19-17-15(25(13)33)11(31)5-30(36)24(17)20-18-16(26(34)14-8(2)38-10(4)28(40-30)22(14)20)12(32)6-29(35,23(18)19)39-27(21)9(3)37-7/h7-10,27-28,33-36H,5-6H2,1-4H3/t7-,8-,9-,10-,27-,28-,29+,30+/m1/s1 |
InChI-Schlüssel |
HNUPXDLGAHSVEQ-YSPTYUJLSA-N |
Isomerische SMILES |
C[C@@H]1[C@@H]2C3=C([C@H](O1)C)C(=C4C(=O)C[C@]5(C6=C7C8=C([C@H](O[C@@H]([C@H]8O5)C)C)C(=C9C7=C(C3=C46)[C@@](O2)(CC9=O)O)O)O)O |
SMILES |
CC1C2C3=C(C(O1)C)C(=C4C(=O)CC5(C6=C7C8=C(C(OC(C8O5)C)C)C(=C9C7=C(C3=C46)C(O2)(CC9=O)O)O)O)O |
Kanonische SMILES |
CC1C2C3=C(C(O1)C)C(=C4C(=O)CC5(C6=C7C8=C(C(OC(C8O5)C)C)C(=C9C7=C(C3=C46)C(O2)(CC9=O)O)O)O)O |
Synonyme |
Xanthoaphin fb |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(1H-imidazol-5-yl)ethyl]-9H-purin-6-amine](/img/structure/B159321.png)

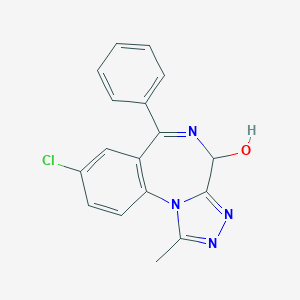
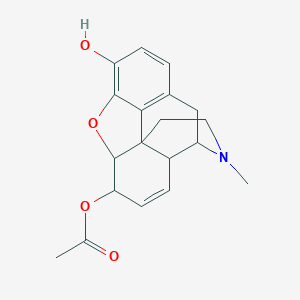
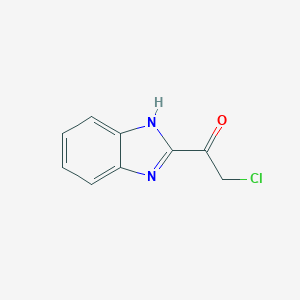
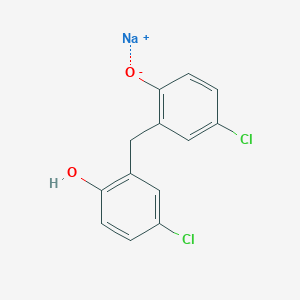

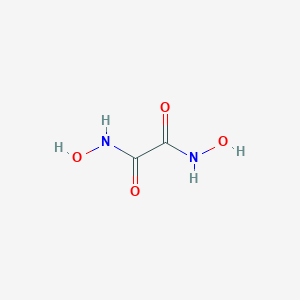
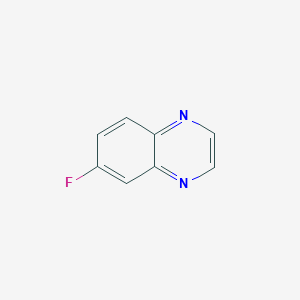
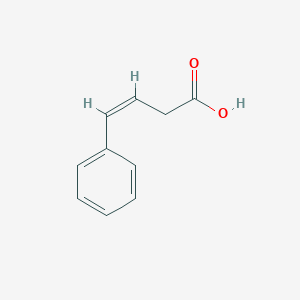
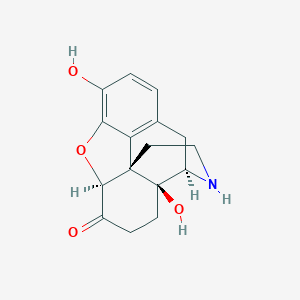
![4-[2-(4-Hexoxyphenyl)pyrimidin-5-yl]phenol](/img/structure/B159344.png)
![[(2S)-1-Oxaspiro[2.5]octan-2-yl]methanol](/img/structure/B159350.png)
